O-Methylisourea-13C,15N2 hydrochloride

Description

Isotope-labeled compounds such as O-Methylisourea-¹³C,¹⁵N₂ hydrochloride are critical tools in pharmacokinetic studies, metabolic tracing, and analytical chemistry. These compounds share key characteristics, such as isotopic enrichment for traceability, applications in mass spectrometry, and roles in studying biochemical pathways . Below, we compare representative examples from the evidence, focusing on their molecular properties, research applications, and analytical performance.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl carbamimidate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O.ClH/c1-5-2(3)4;/h1H3,(H3,3,4);1H/i2+1,3+1,4+1; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDVUWOLBJRUGF-ZNYUTZBJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

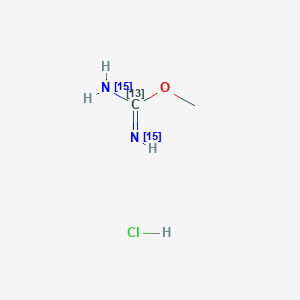

CO[13C](=[15NH])[15NH2].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745756 | |

| Record name | Methyl (~13~C,~15~N_2_)carbamimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173020-26-2 | |

| Record name | Methyl (~13~C,~15~N_2_)carbamimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173020-26-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Methylisourea-13C,15N2 hydrochloride involves the incorporation of isotopes 13C and 15N into the molecular structure. The typical synthetic route includes the reaction of isotopically labeled methylamine with isotopically labeled cyanamide under controlled conditions to form the desired product. The reaction is usually carried out in an aqueous medium with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high isotopic purity and yield. The product is then purified through crystallization or other suitable methods to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: O-Methylisourea-13C,15N2 hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed to form isotopically labeled urea derivatives.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Hydrolysis Conditions: Acidic or basic conditions are typically employed for hydrolysis reactions.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted urea derivatives can be formed.

Hydrolysis Products: Hydrolysis typically yields isotopically labeled urea and methanol.

Scientific Research Applications

Isotope Labeling in Metabolic Studies

O-Methylisourea-13C,15N2 hydrochloride is primarily utilized for isotope labeling , allowing researchers to trace the incorporation of carbon and nitrogen into biological molecules. This is crucial for studying metabolic pathways in organisms. For example, it has been used to investigate the biosynthesis of cyanamide from L-canavanine in plants, providing insights into nitrogen metabolism .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for mass spectrometry applications. It helps in quantifying the presence of specific metabolites and understanding their dynamics within biological systems. The isotopic labeling facilitates the differentiation between labeled and unlabeled compounds during analysis .

Proteomics

This compound is also applied in proteomics research. It enables the development of novel guanidino-labeling derivatization reagents that enhance the detection and quantification of proteins through mass spectrometry . This allows for more precise studies of protein modifications and interactions.

Case Studies

Synthesis and Mechanism of Action

The synthesis of this compound typically involves methylation reactions with urea under controlled conditions to ensure high purity. The mechanism of action revolves around its role as an isotope-labeled compound that allows researchers to monitor chemical reactions and metabolic processes through isotopic tracking.

Mechanism of Action

The mechanism of action of O-Methylisourea-13C,15N2 hydrochloride involves its participation in various biochemical reactions. The isotopic labels (13C and 15N) allow researchers to trace the compound through different metabolic pathways. The compound interacts with enzymes and other molecular targets, providing insights into the dynamics of biochemical processes .

Comparison with Similar Compounds

Structural and Functional Overview

The evidence highlights several hydrochlorides labeled with ¹³C and/or ¹⁵N₂, including:

Semicarbazide-¹³C,¹⁵N₂ hydrochloride

Gemcitabine-¹³C,¹⁵N₂ hydrochloride

5-Methyl Cytosine-¹³C,¹⁵N₂ hydrochloride

L-Lysine-¹³C₆,¹⁵N₂ hydrochloride

These compounds differ in their core structures, isotopic labeling positions, and biological roles but share utility as internal standards or tracers in analytical assays.

Comparative Data Table

Key Research Findings

- Semicarbazide-¹³C,¹⁵N₂ HCl : Used to detect nitrofuran antibiotic residues in food, achieving detection limits of 0.1 µg/kg in poultry . Its isotopic purity (>95%) minimizes interference from unlabeled contaminants .

- Gemcitabine-¹³C,¹⁵N₂ HCl : Validated for LC-MS/MS quantification in plasma, with a linear range of 1–500 ng/mL and recovery rates >90% .

- 5-Methyl Cytosine-¹³C,¹⁵N₂ HCl : Enabled precise tracking of DNA methylation dynamics in cancer cells, revealing site-specific methylation changes at 97% isotopic enrichment .

- L-Lysine-¹³C₆,¹⁵N₂ HCl : Demonstrated 98% isotopic incorporation in microbial proteomes, critical for studying lysine metabolism in metabolic disorders .

Stability and Contamination Considerations

- Isotopic Integrity : Commercial ¹⁵N₂ gas stocks often contain contaminants (e.g., ¹⁵N-ammonium), which can skew labeling efficiency . This underscores the need for rigorous purity validation in labeled hydrochlorides.

- Degradation : Gemcitabine-¹³C,¹⁵N₂ HCl degrades rapidly in aqueous solutions, requiring lyophilized storage . In contrast, semicarbazide derivatives remain stable for >2 years at -20°C .

Biological Activity

O-Methylisourea-13C,15N2 hydrochloride is a stable isotope-labeled compound used extensively in biochemical and metabolic research. Its unique isotopic composition allows for detailed studies of metabolic pathways, reaction mechanisms, and protein labeling. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

O-Methylisourea serves as a reagent in various biological and chemical applications. It is particularly useful in studies involving the modification of amino acids, specifically lysine residues. The compound reacts selectively with the reactive ε-amino group of lysine, allowing researchers to differentiate between total and reactive lysine in biological samples. This distinction is crucial for understanding protein bioavailability and metabolism .

Applications in Research

- Metabolic Pathway Analysis : The isotopic labeling with and enables tracking of the compound through metabolic pathways in vivo. This application is vital for understanding nutrient utilization and metabolic disorders.

- Protein Labeling : O-Methylisourea is employed to label proteins for quantitative proteomics. The guanidino-labelling derivatization (GLaD) method utilizes this compound to improve the detection of peptides via mass spectrometry .

- Chemical Reaction Mechanisms : The compound is used to study the mechanisms of chemical reactions, allowing scientists to track the fate of specific atoms within complex biochemical systems.

Study 1: Lysine Reactivity in Diets

A study examining the impact of reactive versus total lysine on growth rates in kittens demonstrated that diets with a significant difference between these two forms led to reduced growth rates. Kittens fed a diet with a 32.9% difference had a mean daily gain of only 2.7 g compared to those on a control diet . This highlights the importance of reactive lysine in nutritional formulations.

Study 2: Isotopic Incorporation in Plants

Research indicated that O-Methylisourea can be synthesized from L-canavanine in plants, suggesting its potential biosynthetic pathway. Experiments showed significant incorporation of -label into cyanamide derived from L-canavanine when administered to Vicia villosa seedlings, confirming its role in plant metabolism .

Table 1: Incorporation of Isotopic Labels into Cyanamide

| Treatment | Relative Area (%) at m/z |

|---|---|

| 42 | |

| Theoretical Value | 100.0 |

| Control | 100.0 |

| Ammonium Nitrate | 100.0 |

| Urea | 100.0 |

| L-[Guanidineimino-] Canavanine | 100.0 |

This table demonstrates how different treatments affect the isotopic labeling of cyanamide, indicating the efficiency of L-canavanine as a precursor for isotopically labeled compounds.

Table 2: Comparison of Isotope-Labeled Compounds

| Compound Name | Isotopes Present | Main Application |

|---|---|---|

| This compound | , | Metabolic pathway analysis |

| O-Methylisourea-13C Hydrochloride | Protein labeling | |

| Semicarbazide-13C,15N2 Hydrochloride | , | Reference material for analytical chemistry |

This comparison highlights the diverse applications of various isotope-labeled compounds in research.

Q & A

Q. Validation :

- Mass spectrometry (MS) : Measure isotopic abundance ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) using high-resolution MS.

- Nuclear magnetic resonance (NMR) : Confirm isotopic incorporation via ¹³C- and ¹⁵N-NMR peak shifts .

Basic Question: How should researchers design experiments to track nitrogen metabolism using O-Methylisourea-¹³C,¹⁵N₂ hydrochloride?

Methodological Answer:

- Tracer experiments : Introduce the labeled compound into biological systems (e.g., cell cultures or enzymatic assays) to trace nitrogen incorporation into metabolites.

- Controls : Include unlabeled controls to distinguish background signals and validate isotopic specificity.

- Sampling intervals : Optimize time points to capture transient metabolic intermediates .

Advanced Question: How can contamination in ¹⁵N-labeled reagents affect data interpretation, and what mitigation strategies are recommended?

Methodological Answer:

Commercial ¹⁵N reagents may contain contaminants like ¹⁵NO₃⁻ or ¹⁵NH₄⁺, which can lead to false-positive nitrogen fixation rates or skewed isotopic enrichment data .

Mitigation :

- Pre-experiment purity checks : Use ion chromatography or gas chromatography to detect contaminants.

- Blanks and controls : Run reagent-only blanks to quantify background contamination.

- Alternative preparation : Prepare dissolved ¹⁵N₂ gas in-house to avoid contamination risks associated with commercial stocks .

Advanced Question: What analytical challenges arise when quantifying O-Methylisourea-¹³C,¹⁵N₂ hydrochloride in complex matrices, and how are they resolved?

Methodological Answer:

Challenges :

- Matrix interference : Co-eluting compounds in biological samples (e.g., plasma, urine) can mask the target analyte.

- Isotopic cross-talk : Natural-abundance ¹³C/¹⁵N in the matrix may overlap with labeled signals.

Q. Solutions :

- LC-MS/MS with isotopic dilution : Use a stable isotope-labeled internal standard (e.g., Semicarbazide-¹³C,¹⁵N₂ hydrochloride) to correct for matrix effects and ion suppression .

- High-resolution MS : Employ orbitrap or TOF-MS to resolve isotopic clusters from background noise .

Advanced Question: How do researchers reconcile discrepancies between acetylene reduction assays and ¹⁵N₂ tracer methods in nitrogen fixation studies using labeled compounds?

Methodological Answer:

- Acetylene reduction assay : Measures gross nitrogen fixation but lacks specificity for ¹⁵N incorporation.

- ¹⁵N₂ tracer method : Quantifies net fixation but requires rigorous purity validation of the labeled reagent.

Q. Reconciliation :

- Cross-validate results using both methods with contamination-controlled ¹⁵N₂ stocks.

- Apply correction factors for isotopic dilution and contaminant-derived ¹⁵N signals .

Basic Question: What safety protocols are critical when handling O-Methylisourea-¹³C,¹⁵N₂ hydrochloride in the lab?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- PPE : Wear nitrile gloves, lab coats, and eye protection.

- Decontamination : Clean surfaces with 70% ethanol after use.

- Waste disposal : Follow institutional guidelines for isotopic waste, as ¹⁵N-labeled compounds may require specialized disposal .

Advanced Question: How can isotopic scrambling during metabolic experiments with O-Methylisourea-¹³C,¹⁵N₂ hydrochloride be detected and minimized?

Methodological Answer:

Detection :

- Multi-isotope tracing : Monitor both ¹³C and ¹⁵N labels in downstream metabolites using tandem MS.

- Kinetic modeling : Compare observed vs. expected isotopic enrichment patterns to identify scrambling.

Q. Minimization :

- Optimize reaction conditions (pH, temperature) to reduce non-enzymatic isotope exchange.

- Use enzyme inhibitors to block pathways causing unintended label redistribution .

Basic Question: What are the key applications of O-Methylisourea-¹³C,¹⁵N₂ hydrochloride in environmental and pharmacological research?

Methodological Answer:

- Environmental : Tracing nitrogen cycling in soil/water systems, quantifying denitrification rates .

- Pharmacological : Serving as a stable isotope tracer in drug metabolism studies (e.g., tracking methyl group transfer in liver microsomes) .

Advanced Question: What statistical approaches are recommended for analyzing time-course data from ¹⁵N-labeling experiments?

Methodological Answer:

- Compartmental modeling : Use software like SAAM II or COPASI to model nitrogen flux between metabolic pools.

- ANOVA with post-hoc tests : Compare isotopic enrichment across time points or treatment groups.

- Multivariate analysis : Apply PCA or PLS-DA to identify metabolic pathways with significant label incorporation .

Advanced Question: How does isotopic heterogeneity in O-Methylisourea-¹³C,¹⁵N₂ hydrochloride impact quantitative NMR (qNMR) results?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.